2-(2-Butyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride
Overview
Description
2-(2-Butyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C14H18N2O2·HCl It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride typically involves the reaction of ortho-phenylenediamine with butyl aldehyde under acidic conditions to form the benzimidazole ring . The resulting intermediate is then reacted with propanoic acid in the presence of a suitable catalyst to yield the final product. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Butyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-(2-Butyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Butyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Butyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, solubility, and biological activity .
Properties
IUPAC Name |
2-(2-butylbenzimidazol-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-3-4-9-13-15-11-7-5-6-8-12(11)16(13)10(2)14(17)18;/h5-8,10H,3-4,9H2,1-2H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSSYZYHAAGMBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1C(C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-39-5 | |
Record name | 1H-Benzimidazole-1-acetic acid, 2-butyl-α-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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